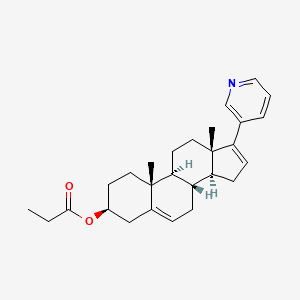
17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol is a synthetic steroid compound known for its significant role in medical and scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol involves several steps, starting from basic steroidal structures. One common method includes the reaction of an enol triflate with a pyridine borate through Suzuki coupling . This process, however, faces challenges such as poor conversion rates and low yields, necessitating further purification steps like column chromatography .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride, which can convert ketones to alcohols.
Substitution: This involves replacing a functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Applications De Recherche Scientifique
17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol is extensively studied for its applications in:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Investigated for its role in cellular processes and hormone regulation.
Medicine: Particularly significant in oncology for treating hormone-dependent tumors like prostate cancer.
Industry: Utilized in the development of pharmaceutical drugs and therapeutic agents.
Mécanisme D'action
The compound exerts its effects by inhibiting the enzyme 17-alpha-hydroxylase-C17,20-lyase, which is crucial in the biosynthesis of androgens like testosterone . By blocking this enzyme, the compound effectively reduces testosterone levels, making it valuable in treating hormone-dependent cancers . The molecular targets include the cytochrome P450 family enzymes, particularly CYP17A1 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Abiraterone acetate: Another steroidal compound with a similar structure and mechanism of action, used in treating prostate cancer.
Androstadienol: The parent compound from which 17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol is derived.
Uniqueness
What sets this compound apart is its specific inhibition of the CYP17A1 enzyme, making it highly effective in reducing androgen levels. This specificity provides a targeted approach in treating hormone-dependent conditions, minimizing side effects compared to broader-spectrum inhibitors .
Propriétés
Formule moléculaire |
C27H35NO2 |
|---|---|
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C27H35NO2/c1-4-25(29)30-20-11-13-26(2)19(16-20)7-8-21-23-10-9-22(18-6-5-15-28-17-18)27(23,3)14-12-24(21)26/h5-7,9,15,17,20-21,23-24H,4,8,10-14,16H2,1-3H3/t20-,21-,23-,24-,26-,27+/m0/s1 |
Clé InChI |
VMXJMFCFBUTILN-MSFOBWSXSA-N |
SMILES isomérique |
CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
SMILES canonique |
CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















